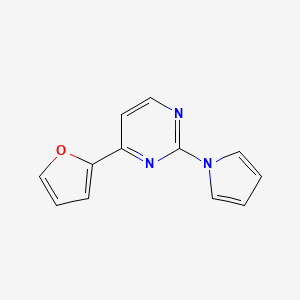

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine

Übersicht

Beschreibung

4-(2-Furyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a furan and a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with furfural and pyrrole in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the pyrimidine ring, resulting in the formation of reduced pyrimidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyrrole rings are replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Furyl)-2-(1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

- 4-(2-Furyl)-2-(1H-imidazol-1-yl)pyrimidine

- 4-(2-Furyl)-2-(1H-pyrazol-1-yl)pyrimidine

- 4-(2-Furyl)-2-(1H-thiazol-1-yl)pyrimidine

Comparison: Compared to these similar compounds, 4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both furan and pyrrole rings. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The presence of the pyrrole ring, in particular, can enhance the compound’s ability to participate in hydrogen bonding and π-π stacking interactions, making it a valuable scaffold in medicinal chemistry and materials science.

Biologische Aktivität

4-(2-furyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, characterized by a pyrimidine ring substituted with both a furyl group and a pyrrole moiety. This unique arrangement enhances its potential interactions with various biological targets, which could lead to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing pathways involved in cancer progression, inflammation, and microbial resistance. Notably, the presence of the furyl and pyrrole groups may enhance the compound's electron-donating properties, increasing its affinity for biological macromolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro assays demonstrated that certain analogues displayed potent inhibitory effects on CDK2 and CDK4, leading to reduced proliferation in human tumor cell lines .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural features allow it to disrupt microbial cell functions, potentially serving as a lead compound for developing new antibiotics. The interactions with bacterial enzymes or receptors can inhibit growth or induce cell death.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pathways involved in inflammation, suggesting that this compound may also exert protective effects against inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence both chemical behavior and biological efficacy. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(3-furyl)-2-(1H-pyrrol-1-yl)pyrimidine | Similar furan and pyrrole groups but different positioning | Potentially altered biological activity |

| 5-methyl-2-(1H-pyrrol-1-yl)pyrimidine | Methyl group substitution on the pyrimidine ring | Enhanced lipophilicity may improve membrane permeability |

| 4-(2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine | Thiophene instead of furan | Different electronic properties affecting reactivity |

| 4-(5-methylfuran)-2-(1H-pyrrol-1-yl)pyrimidine | Methyl group on furan | Variations in stability and solubility |

This table illustrates how modifications can lead to different biological activities, highlighting the importance of further research in drug development.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Studies : In vitro studies demonstrated that compounds similar to this compound inhibited cancer cell proliferation effectively, with IC values significantly lower than those of standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : A series of tests showed that derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic agents .

- Anti-inflammatory Research : Research indicated that these compounds could inhibit key inflammatory mediators, suggesting a mechanism for their anti-inflammatory effects .

Eigenschaften

IUPAC Name |

4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRUXSMPKQHGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327672 | |

| Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685109-18-6 | |

| Record name | 4-(furan-2-yl)-2-pyrrol-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.